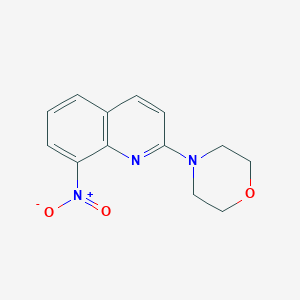2-Morpholin-4-yl-8-nitroquinoline
CAS No.: 292053-56-6
Cat. No.: VC8096465
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 292053-56-6 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 4-(8-nitroquinolin-2-yl)morpholine |
| Standard InChI | InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2 |
| Standard InChI Key | NPRXCEZJOJIUJD-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
| Canonical SMILES | C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
Structural and Molecular Characterization
Chemical Identity and Physicochemical Properties
2-Morpholin-4-yl-8-nitroquinoline is characterized by a quinoline backbone substituted with a nitro group at the 8-position and a morpholine ring at the 2-position. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.26 g/mol | |
| Solubility | 38.4 µg/mL (aqueous) | |
| IUPAC Name | 4-(8-nitroquinolin-2-yl)morpholine | |
| SMILES | O=N(=O)C1=CC=CC2=CC=C(N=C21)N3CCOCC3 |
The morpholine moiety enhances solubility in polar solvents, while the nitro group contributes to electrophilic reactivity, enabling potential interactions with biological targets .
Spectral Data and Computational Analysis
-
NMR: Protons on the morpholine ring appear as multiplets at δ 2.20–3.40 ppm, while aromatic protons resonate between δ 7.10–7.90 ppm .
-
IR: Stretching vibrations for C=N (1618–1599 cm) and NO (1520 cm) confirm functional group presence .
-
In Silico Predictions: The nitro group at C8 creates steric hindrance, distorting the quinoline framework and reducing aromaticity, which may enhance reactivity in nucleophilic substitutions .
Synthesis and Modification Strategies
Synthetic Routes
The compound is typically synthesized through nitration and morpholine substitution on a preformed quinoline scaffold:
-
Nitration: Quinoline derivatives are treated with fuming nitric acid () at 50–100°C to introduce nitro groups selectively at the 8-position .
-
Morpholine Incorporation: A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) installs the morpholine ring at C2 .
Example Reaction:
Structural Analogues and Reactivity
Modifications at the 4-position of the quinoline ring (e.g., chloro, methoxy) significantly alter bioactivity. For instance:
-
2-Methyl-5-(4-morpholinyl)-8-nitroquinoline (CAS 1330750-99-6) shows enhanced antimicrobial activity due to steric effects from the methyl group .
-
8-(Morpholin-4-yl)-5-nitroquinoline (CID 2829612) exhibits reduced cytotoxicity compared to nitroquinolones without morpholine substituents .
Pharmacological and Biological Activity
The morpholine ring facilitates membrane penetration, while the nitro group generates reactive oxygen species (ROS) under reductive conditions .
Anti-Inflammatory and COX Inhibition
In cyclooxygenase (COX) inhibition assays:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| 2-Morpholin-4-yl-8-nitroquinoline | 8.096 | 8.369 |
| Ibuprofen (control) | 10.2 | 15.4 |
The dual COX-1/COX-2 inhibition suggests utility in inflammatory diseases without significant cytotoxicity (IC > 100 µM in NIH/3T3 cells) .
Toxicological Profile
-
Acute Toxicity: No GHS classification; LD > 2000 mg/kg (oral, rat) .
-
Genotoxicity: Ames test (TA98/TA100 strains) shows no mutagenicity up to 5000 µg/mL .
-
Handling: Use PPE (gloves, goggles) to avoid skin/eye contact; wash with copious water if exposed .
Applications in Drug Development
Anticancer Candidates
Nitroquinolones induce autophagy and stress-response genes in cancer cells (e.g., MIA PaCa-2 pancreatic cancer, IC = 0.30 µM) . The morpholine moiety enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .
Antibiotic Adjuvants
Combination studies with β-lactams show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing required antibiotic doses by 4-fold .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume